Thiometon sulfoxide

Description

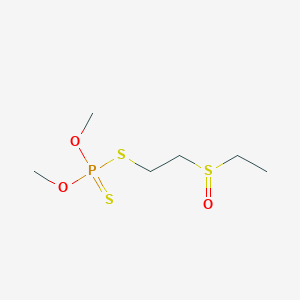

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILALIJMTSYZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871875 | |

| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2703-37-9 | |

| Record name | Thiometon sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2703-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiometon sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002703379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOMETON SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN553M4R6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Elucidating a Critical Organophosphate Metabolite

An In-Depth Technical Guide to the Physicochemical Properties of Thiometon Sulfoxide

This compound is an organothiophosphate and a primary metabolite of Thiometon, a systemic insecticide and acaricide.[1][2][3] As a metabolite, it represents a crucial analyte in toxicological evaluation, environmental monitoring, and food safety analysis. The biological activity of Thiometon and its metabolites is primarily attributed to their function as cholinesterase inhibitors, disrupting nerve signal transmission.[1][2][3] A comprehensive understanding of the physicochemical properties of this compound is therefore not an academic exercise; it is fundamental for developing robust analytical methods for its detection, predicting its environmental fate and transport, and assessing its toxicological risk profile.

This guide, prepared from the perspective of a senior application scientist, provides a detailed exploration of the core physicochemical characteristics of this compound. We will move beyond simple data tabulation to discuss the causality behind analytical choices and present a self-validating workflow for its quantification, ensuring researchers and drug development professionals are equipped with both foundational knowledge and practical, field-proven insights.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the bedrock of all subsequent scientific investigation. This compound is systematically identified by its CAS Registry Number, IUPAC nomenclature, and various structural identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 2703-37-9 | [1][2][4][5][6] |

| IUPAC Name | 2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | [4][6] |

| Molecular Formula | C₆H₁₅O₃PS₃ | [1][4][5][6] |

| Synonyms | Intrathion sulfoxide, O,O-Dimethyl S-(2-ethylsulfinyl)ethyl dithiophosphate | [4][5][7] |

| SMILES | CCS(=O)CCSP(=S)(OC)OC | [4][6][7] |

| InChI | InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3 | [4][6][8] |

The molecular structure features a central phosphorus atom, characteristic of organophosphates, with a sulfoxide group in the ethylthioethyl chain. This sulfoxide moiety significantly influences the molecule's polarity and, consequently, its solubility and chromatographic behavior compared to the parent compound, Thiometon.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The behavior of a molecule in analytical systems and biological environments is dictated by its physical and chemical properties. The data presented below are compiled from various chemical databases and safety data sheets. It is critical to note that some parameters, particularly for metabolites, are derived from predictive models due to a lack of extensive experimental characterization.

| Property | Value | Comments and Source(s) |

| Molecular Weight | 262.35 g/mol | [1][2][4][9] |

| Physical State | Colorless oil / liquid | [3][10] |

| Melting Point | 4 - 7 °C | Reported in a safety data sheet for a solution; may not represent the neat compound.[10] |

| Boiling Point | 384.3 ± 44.0 °C | Predicted value. Experimental data is limited.[3] |

| Density | 1.339 ± 0.06 g/cm³ | Predicted value.[3][5] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [2][3] The parent compound, Thiometon, has a water solubility of 200 mg/L.[11] The sulfoxide is expected to have higher water solubility due to the polar S=O group. |

| Log P (n-octanol/water) | 0.73 | Calculated value. Indicates moderate lipophilicity.[8] |

Analytical Characterization and Methodologies

The quantification of this compound, particularly at trace levels in complex matrices like food and environmental samples, necessitates highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used for purity assessment of reference standards.[4] However, for quantitative analysis in complex samples, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are the industry standards.[12][13][14]

Expertise in Method Selection: Why LC-MS/MS is Preferred

While GC/MS is a powerful tool, this compound's polarity and thermal stability must be considered. The sulfoxide moiety increases its polarity and may make it susceptible to thermal degradation in a hot GC injection port. LC-MS/MS is often the superior choice as it analyzes compounds in the liquid phase at ambient or near-ambient temperatures, mitigating the risk of degradation and providing excellent sensitivity for polar to semi-polar analytes.

Protocol: A Self-Validating Workflow for Quantification via LC-MS/MS

This protocol describes a robust, self-validating system for the extraction and quantification of this compound from a representative matrix (e.g., an agricultural product). The principle of self-validation is achieved through the specificity of tandem mass spectrometry.

1. Preparation of Standards and Quality Controls (QCs):

- i. Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

- ii. Perform serial dilutions in an appropriate solvent (e.g., acetonitrile) to create a calibration curve ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration (e.g., 0.1 to 100 ng/mL).

- iii. Prepare at least three levels of QCs (low, medium, high) from an independent weighing of the reference standard.

2. Sample Extraction (Modified QuEChERS Approach):

- i. Homogenize 10 g of the sample with 10 mL of water.

- ii. Add 15 mL of acetonitrile. The use of acetonitrile is causal; it effectively extracts a broad range of pesticide polarities and is miscible with the sample's aqueous phase.

- iii. Add a salt packet containing anhydrous magnesium sulfate (to absorb excess water) and sodium chloride (to induce phase separation). Vortex vigorously for 1 minute.

- iv. Centrifuge at >3000 x g for 5 minutes. The upper organic layer now contains the analyte.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- i. Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and C18 sorbent.

- ii. Causality: PSA is chosen to remove organic acids and polar interferences; C18 is included to remove non-polar interferences like lipids. This targeted cleanup is crucial for minimizing matrix effects and ensuring long-term instrument performance.

- iii. Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.

4. Final Preparation and Instrumental Analysis:

- i. Take the cleaned supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a mobile phase-compatible solvent (e.g., 1 mL of 80:20 water:methanol).

- ii. Analyze using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode.

- LC Conditions: Use a C18 reverse-phase column with a gradient elution profile (e.g., water with 0.1% formic acid and methanol).

- MS/MS Conditions: Operate in positive electrospray ionization (ESI+) mode. The precursor ion will be the protonated molecule [M+H]⁺. At least two specific product ion transitions should be monitored.

- iii. Trustworthiness through Self-Validation: The MRM experiment is inherently self-validating. A true positive detection requires the simultaneous observation of two or more specific precursor-to-product ion transitions at the correct retention time, providing a high degree of confidence and eliminating false positives.

// Nodes

start [label="1. Sample Homogenization\n(10g Sample + 10mL Water)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

extraction [label="2. Extraction\n(Add 15mL Acetonitrile & Salts)", fillcolor="#FBBC05"];

centrifuge1 [label="3. Centrifugation\n(Phase Separation)", fillcolor="#EA4335"];

cleanup [label="4. d-SPE Cleanup\n(Transfer Supernatant to PSA/C18 Tube)", fillcolor="#34A853"];

centrifuge2 [label="5. Centrifugation\n(Isolate Cleaned Extract)", fillcolor="#EA4335"];

evap [label="6. Evaporation & Reconstitution\n(Concentrate and switch solvent)", fillcolor="#FBBC05"];

analysis [label="7. LC-MS/MS Analysis\n(MRM Mode)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

start -> extraction [label="Vortex"];

extraction -> centrifuge1 [label=""];

centrifuge1 -> cleanup [label="Collect Organic Layer"];

cleanup -> centrifuge2 [label="Vortex"];

centrifuge2 -> evap [label="Collect Clean Supernatant"];

evap -> analysis [label="Inject"];

}

Caption: A self-validating workflow for this compound analysis.

Stability, Storage, and Handling

Proper handling and storage are paramount to maintaining the integrity of this compound, whether as a neat analytical standard or in solution.

-

Storage Temperature: The compound should be stored at -20°C for long-term stability.[1][4]

-

Chemical Stability: this compound is listed as being stable under recommended storage conditions but may be air-sensitive.[3][10] By chemical analogy to its parent compound, Thiometon, which is unstable under alkaline conditions, this compound should be protected from high pH environments.[15]

-

Causality of Instability: The ester linkages in the organophosphate structure are susceptible to base-catalyzed hydrolysis. The sulfoxide group can also be prone to further oxidation or reduction under certain environmental conditions. Therefore, storing the compound in a tightly sealed container, under an inert atmosphere if possible, and away from strong acids, bases, and oxidizing agents is a critical, mechanistically-grounded precaution.

Conclusion

This compound presents a unique set of physicochemical properties defined by its organophosphate core and polar sulfoxide moiety. Its moderate polarity, predicted high boiling point, and susceptibility to hydrolysis are key parameters that govern its environmental behavior and inform the design of analytical methods. The gold-standard for its quantification, LC-MS/MS, when applied within a structured and validated workflow, provides the necessary specificity and sensitivity for accurate risk assessment in research, regulatory, and drug development settings. This guide provides the foundational data and methodological rationale necessary for scientists to confidently work with this important metabolite.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C6H15O3PS3). Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiometon. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

University of Hertfordshire. (2023). Thiometon (Ref: SAN 230). Agriculture and Environment Research Unit (AERU). Retrieved January 14, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved January 14, 2026, from [Link]

-

University of Hertfordshire. (2023). This compound. Agriculture and Environment Research Unit (AERU). Retrieved January 14, 2026, from [Link]

-

Japanese Food Chemistry Research Foundation. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Retrieved January 14, 2026, from [Link]

-

Shoji, O., et al. (2007). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 73(11), 3649–3655. [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Shimadzu. (n.d.). Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. Retrieved January 14, 2026, from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. theclinivex.com [theclinivex.com]

- 3. thiometon-sulfoxide CAS#: 2703-37-9 [m.chemicalbook.com]

- 4. This compound | CAS 2703-37-9 | LGC Standards [lgcstandards.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C6H15O3PS3 | CID 75917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 8. This compound [sitem.herts.ac.uk]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. hpc-standards.com [hpc-standards.com]

- 11. Thiometon (Ref: SAN 230) [sitem.herts.ac.uk]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. mhlw.go.jp [mhlw.go.jp]

- 14. shimadzu.com [shimadzu.com]

- 15. Thiometon | C6H15O2PS3 | CID 12541 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Thiometon Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiometon sulfoxide, a significant metabolite of the organophosphate insecticide Thiometon, presents a subject of considerable interest in the fields of toxicology, environmental science, and analytical chemistry.[1][2] As a cholinesterase inhibitor, its presence and behavior in various matrices are of paramount importance for assessing environmental impact and food safety.[1][2] This technical guide provides a comprehensive overview of the molecular structure, weight, and other critical properties of this compound, synthesized from a range of authoritative sources. While publicly available experimental spectroscopic data for this specific metabolite is limited, this guide endeavors to provide a thorough understanding based on established chemical principles and data from closely related compounds.

Core Molecular Attributes

This compound is systematically identified by a set of unique chemical descriptors that define its composition and structure.

| Property | Value | Source(s) |

| Molecular Formula | C6H15O3PS3 | [1][3] |

| Molecular Weight | 262.35 g/mol | [1] |

| Exact Mass | 261.99209485 Da | [3] |

| IUPAC Name | 2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | [3] |

| CAS Number | 2703-37-9 | [1][3] |

| Canonical SMILES | CCS(=O)CCSP(=S)(OC)OC | [3] |

| InChI Key | UILALIJMTSYZSE-UHFFFAOYSA-N | [3] |

Synonyms: O,O-Dimethyl S-(2-ethylsulfinyl)ethyl dithiophosphate, Intrathion sulfoxide, Intration sulfoxide.[3]

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to a sulfur atom (thionophosphorothiolate) and single-bonded to two methoxy groups and a sulfur atom which is, in turn, attached to an ethylsulfinylethyl chain. The sulfoxide group introduces a chiral center at the sulfur atom, making the molecule chiral.

Predicted Spectroscopic Features

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the two methylene groups adjacent to the sulfur atoms (complex multiplets), and the two methoxy groups (a singlet). The protons on the methylene groups adjacent to the chiral sulfoxide sulfur would likely be diastereotopic and thus may appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum would be expected to display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen and sulfur atoms.

-

FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the P=S bond, the S=O bond of the sulfoxide, C-O stretching of the methoxy groups, and C-H stretching and bending vibrations of the alkyl groups. The S=O stretch is typically observed in the range of 1030-1070 cm⁻¹.

Synthesis and Metabolism

This compound is primarily formed in biological and environmental systems through the oxidation of its parent compound, Thiometon.[4][5]

Metabolic Pathway

The metabolic transformation of Thiometon is a multi-step process. The initial and most significant step is the oxidation of the thioether sulfur to form this compound. This is followed by a slower oxidation of the sulfoxide to Thiometon sulfone. A minor pathway involves the oxidative desulfuration of the P=S group to a P=O group, forming the corresponding oxon analogs.[4]

Caption: Metabolic pathway of Thiometon to this compound and Thiometon sulfone.

Chemical Synthesis

A specific, detailed protocol for the laboratory synthesis of this compound is not widely published. However, a general approach would involve the controlled oxidation of Thiometon using a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), to selectively oxidize the thioether to the sulfoxide while minimizing over-oxidation to the sulfone.

Toxicological Profile

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[6][7] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.

A study on the inhibitory effects of Thiometon and its metabolites on sheep erythrocyte cholinesterase provided the following IC50 values[8]:

| Compound | IC50 (M) |

| Thiometon | 6.5 x 10⁻⁵ |

| This compound | 4.1 x 10⁻⁵ |

| Thiometon sulfone | 2.3 x 10⁻⁵ |

These data indicate that the oxidative metabolites, including this compound, are more potent inhibitors of cholinesterase than the parent compound.

Analytical Methodologies

The detection and quantification of this compound are predominantly achieved using chromatographic techniques coupled with mass spectrometry.

Sample Preparation: QuEChERS

A widely adopted and effective method for extracting pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10]

Protocol for Leafy Vegetables:

-

Homogenization: Weigh 10 g of a representative sample of the homogenized leafy vegetable into a 50 mL centrifuge tube.

-

Hydration (for dry samples): If the sample has low water content, add an appropriate amount of water to rehydrate.

-

Extraction: Add 10 mL of acetonitrile.

-

Salting Out: Add a salt mixture, typically containing magnesium sulfate and sodium chloride, to induce phase separation.

-

Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge to separate the acetonitrile layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components.

-

Centrifugation and Filtration: Centrifuge and filter the extract before analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of polar and thermally labile pesticides like this compound.[9][11][12]

Caption: A typical analytical workflow for the determination of this compound in food samples.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 263.0 | 124.8 | 92.9 |

(Note: These are example transitions and should be optimized on the specific instrument used.)

Conclusion

This compound is a key metabolite of the insecticide Thiometon, exhibiting greater toxicity than its parent compound due to its enhanced inhibition of acetylcholinesterase. Its molecular structure, characterized by the presence of a sulfoxide group, and its molecular weight of 262.35 g/mol are well-established. While detailed experimental data for its synthesis and spectroscopic characterization are not widely available in the public domain, a comprehensive understanding of its properties and behavior can be achieved through the analysis of its metabolic pathways and the application of modern analytical techniques such as LC-MS/MS. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

-

National Institute of Health, National Library of Medicine. Thiometon sulfone | C8H19O4PS3 | CID 91752132 - PubChem. [Link]

-

Inchem.org. 377. Thiometon (Pesticide residues in food: 1976 evaluations). [Link]

-

AERU, University of Hertfordshire. Thiometon (Ref: SAN 230). [Link]

-

National Institute of Health, National Library of Medicine. Thiometon | C6H15O2PS3 | CID 12541 - PubChem. [Link]

-

The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2019. [Link]

-

Acta Sci. Pol. Technol. Aliment. LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI. [Link]

-

RSC Publishing. An LC-MS/MS method for the determination of 28 polar environmental contaminants and metabolites in vegetables irrigated with treated municipal wastewater. [Link]

-

Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

-

Shimadzu. No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. [Link]

-

HPC Standards Inc. Thiometon-sulfoxide | C6H15O3PS3 | 680574 | 2703-37-9. [Link]

-

National Institute of Health, National Library of Medicine. This compound | C6H15O3PS3 | CID 75917 - PubChem. [Link]

-

Haz-Map. Thiometon - Hazardous Agents. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

MDPI. Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. [Link]

-

Inchem.org. 273. Thiometon (WHO Pesticide Residues Series 3). [Link]

Sources

- 1. thiometon-sulfoxide CAS#: 2703-37-9 [m.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. This compound | C6H15O3PS3 | CID 75917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 377. Thiometon (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 5. Thiometon (Ref: SAN 230) [sitem.herts.ac.uk]

- 6. Thiometon | C6H15O2PS3 | CID 12541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiometon - Hazardous Agents | Haz-Map [haz-map.com]

- 8. 273. Thiometon (WHO Pesticide Residues Series 3) [inchem.org]

- 9. agilent.com [agilent.com]

- 10. shimadzu.nl [shimadzu.nl]

- 11. food.actapol.net [food.actapol.net]

- 12. Trace level quantitation of pesticide residues in leafy vegetables using LC-MS/MS - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

An In-depth Technical Guide to Thiometon Sulfoxide: Formation, Analysis, and Toxicological Significance

Abstract

This technical guide provides a comprehensive overview of thiometon sulfoxide, a primary metabolite of the organophosphate insecticide thiometon. We delve into the metabolic pathways responsible for its formation, detailing the critical role of cytochrome P450 and flavin-containing monooxygenase enzyme systems. This guide offers an in-depth exploration of the state-of-the-art analytical methodologies for the detection and quantification of this compound in complex matrices, including sample preparation techniques and advanced chromatographic and mass spectrometric methods. Furthermore, the toxicological implications of this compound formation are discussed, with a focus on its role as a cholinesterase inhibitor. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science, providing both foundational knowledge and practical insights into the study of this significant pesticide metabolite.

Introduction: The Metabolic Activation of Thiometon

Thiometon is a systemic organophosphate insecticide and acaricide utilized for the control of a range of agricultural pests.[1][2] Like many phosphorothioate pesticides, thiometon itself is a relatively poor inhibitor of acetylcholinesterase (AChE), the primary target for this class of insecticides.[3] Its potent toxicity is a result of metabolic activation within the target organism, a process that transforms the parent compound into more potent AChE inhibitors. A critical step in this bioactivation is the oxidation of the thioether group, leading to the formation of this compound.[4][5]

This guide will provide a detailed examination of this compound, covering its biochemical formation, the analytical strategies for its detection and quantification, and its toxicological relevance. Understanding the nuances of this metabolite is crucial for accurate risk assessment, environmental monitoring, and the development of safer agricultural practices.

The Biochemical Landscape of Thiometon Metabolism

The conversion of thiometon to this compound is a Phase I metabolic reaction, primarily occurring in the liver of mammals and analogous tissues in other organisms.[1][6] This oxidative process is catalyzed by two major superfamilies of enzymes: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs).[6][7]

The Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily is a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including pesticides.[6] In the case of organophosphate pesticides, CYPs are known to catalyze several types of reactions, including desulfuration (activation) and dearylation (detoxification).[8][9] The oxidation of the thioether side chain of thiometon to form this compound is a key activation step. While specific CYP isozymes responsible for thiometon metabolism are not extensively documented in readily available literature, it is well-established that CYPs such as CYP1A2, CYP2B6, and CYP2C19 are involved in the metabolism of other organophosphates like methyl parathion and diazinon.[8][9] It is highly probable that similar isozymes are involved in the sulfoxidation of thiometon.

The general mechanism involves the transfer of an oxygen atom from molecular oxygen to the sulfur atom of the thiometon side chain, a reaction facilitated by the heme iron center of the CYP enzyme and requiring NADPH as a cofactor.

The Contribution of Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases are another class of NADPH-dependent enzymes that catalyze the oxygenation of soft nucleophiles, such as sulfur and nitrogen atoms, in a wide range of xenobiotics.[7][10] FMOs are recognized for their role in the metabolism of various drugs and pesticides.[7][11] The sulfur atom in the thioether side chain of thiometon is a prime target for FMO-catalyzed oxygenation. The catalytic cycle of FMOs involves the formation of a stable C4a-hydroperoxyflavin intermediate, which then oxygenates the substrate.[10]

It is important to note that both CYP and FMO systems can contribute to the formation of this compound, and their relative contributions can vary depending on the species, tissue, and individual genetic polymorphisms of these enzymes.[6]

Further Oxidation to Thiometon Sulfone

This compound is not the terminal metabolite. It can undergo further oxidation to form thiometon sulfone.[4][5] This subsequent oxidation step is also likely catalyzed by the same CYP and FMO enzyme systems. The sulfone, like the sulfoxide, is also a potent cholinesterase inhibitor.[3]

Metabolic Pathway of Thiometon

Caption: Metabolic conversion of thiometon to its sulfoxide and sulfone metabolites.

Analytical Methodologies for this compound

The accurate detection and quantification of thiometon and its metabolites, including this compound, are essential for food safety, environmental monitoring, and toxicological studies.[12][13] Due to the complexity of the matrices in which these compounds are typically found (e.g., food, water, biological tissues), a robust analytical workflow is required, encompassing sample preparation, chromatographic separation, and sensitive detection.

Sample Preparation: The Critical First Step

The primary goal of sample preparation is to extract the analytes of interest from the sample matrix and remove interfering substances that could compromise the analytical results.[14][15]

3.1.1. Extraction Techniques

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This has become a widely adopted method for pesticide residue analysis in food matrices.[16][17] It typically involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup.

-

Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analytes between two immiscible liquid phases.[15]

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analytes while interferences are washed away.[13]

3.1.2. Sample Comminution and Homogenization

For solid samples such as fruits and vegetables, proper homogenization is crucial to ensure a representative analytical sample.[18][19] Cryogenic processing with dry ice can be employed to improve homogeneity and minimize analyte degradation.[18]

General Workflow for Pesticide Residue Analysis

Sources

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. Thiometon (Ref: SAN 230) [sitem.herts.ac.uk]

- 3. 273. Thiometon (WHO Pesticide Residues Series 3) [inchem.org]

- 4. 377. Thiometon (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 5. 174. Thiometon (FAO/PL:1969/M/17/1) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 8. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon | Semantic Scholar [semanticscholar.org]

- 10. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]

- 14. researchgate.net [researchgate.net]

- 15. A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. lcms.cz [lcms.cz]

- 19. mt.com [mt.com]

The Silent Sabotage: A Technical Guide to the Cholinesterase Inhibition Mechanism of Thiometon Sulfoxide

Abstract

This technical guide provides an in-depth exploration of the molecular mechanism by which thiometon sulfoxide, a primary metabolite of the organothiophosphate insecticide thiometon, inhibits cholinesterase enzymes. As researchers, scientists, and drug development professionals, understanding this mechanism is paramount for the development of novel therapeutic interventions, improved risk assessment, and the design of more selective and effective pesticides. This document deconstructs the bioactivation of thiometon, the intricacies of the acetylcholinesterase active site, the irreversible phosphorylation event, and the kinetics of this toxicological interaction. Furthermore, we present detailed experimental protocols for the in vitro characterization of this inhibition, offering a practical framework for research applications.

Introduction: The Bioactivation Imperative

Thiometon, in its parent form, is a relatively weak inhibitor of cholinesterase.[1] Its toxicity is primarily manifested through metabolic bioactivation, a process wherein the compound is enzymatically converted into more potent inhibitors.[2] A key step in this pathway is the oxidation of the thioether sulfur to a sulfoxide, yielding this compound.[1] This guide will focus on the subsequent actions of this metabolite, which plays a crucial role in the overall toxicity of thiometon.

The central tenet of organophosphate toxicity lies in their ability to disrupt the normal functioning of the nervous system by inhibiting acetylcholinesterase (AChE).[3] This enzyme is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, a process essential for terminating nerve signals.[3] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which can lead to a range of symptoms from tremors and seizures to respiratory failure and death.

The Molecular Battlefield: Acetylcholinesterase and the Inhibitor

To comprehend the inhibitory action of this compound, a foundational understanding of the acetylcholinesterase active site is essential. The active site is located at the base of a deep, narrow gorge and is comprised of a catalytic triad of amino acid residues: Serine (Ser), Histidine (His), and Glutamate (Glu). This triad is central to the hydrolysis of acetylcholine.

The Structure of this compound

This compound is an organothiophosphate with the chemical formula C6H15O3PS3.[4] Its structure is characterized by a central phosphorus atom double-bonded to a sulfur atom (a thion group) and single-bonded to two methoxy groups and a sulfur atom linked to an ethylsulfinyl group.

The Mechanism of Irreversible Inhibition: A Step-by-Step Analysis

The inhibition of acetylcholinesterase by this compound is a multi-step process that culminates in the formation of a stable, non-functional enzyme. This process is classified as irreversible inhibition due to the formation of a covalent bond between the inhibitor and the enzyme.

The Phosphorylation Event

The core of the inhibitory mechanism is the phosphorylation of the serine residue within the catalytic triad of acetylcholinesterase. The phosphorus atom of the this compound is electrophilic and is subject to nucleophilic attack by the hydroxyl group of the serine residue. This reaction is analogous to the initial step of acetylcholine hydrolysis, where the serine hydroxyl group attacks the acetyl carbon.

The process can be broken down as follows:

-

Binding of the Inhibitor: this compound enters the active site gorge of acetylcholinesterase.

-

Nucleophilic Attack: The serine hydroxyl group, activated by the histidine and glutamate residues of the catalytic triad, performs a nucleophilic attack on the phosphorus atom of the this compound.

-

Formation of a Covalent Bond: This attack results in the formation of a stable covalent bond between the phosphorus atom and the serine oxygen.

-

Leaving Group Departure: A leaving group is displaced from the phosphorus atom.

-

Inactivated Enzyme: The result is a phosphorylated and, consequently, inactivated acetylcholinesterase enzyme.

This phosphorylated enzyme is unable to perform its physiological function of hydrolyzing acetylcholine, leading to the toxic effects associated with organophosphate poisoning.

The Concept of "Aging"

The phosphorylated acetylcholinesterase can undergo a further, time-dependent process known as "aging." This process involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, resulting in a negatively charged, more stable, and even more resistant to reactivation enzyme-inhibitor complex.

The Consequence of Bioactivation: Enhanced Inhibitory Potency

For demeton-S-methyl, the IC50 values for the inhibition of sheep erythrocyte cholinesterase demonstrate a clear trend of increasing potency with oxidation:

| Compound | IC50 (M) |

| Demeton-S-methyl (Sulfide) | 6.5 x 10⁻⁵ |

| Demeton-S-methyl sulfoxide | 4.1 x 10⁻⁵ |

| Demeton-S-methyl sulfone | 2.3 x 10⁻⁵ |

| Data from Health and Vandekar, 1957 as cited in a 1973 WHO report.[5] |

This data strongly suggests that the oxidation of the thioether to a sulfoxide, and further to a sulfone, increases the electrophilicity of the phosphorus atom, making it a more potent phosphorylating agent and thus a more effective inhibitor of acetylcholinesterase.

Experimental Protocol: In Vitro Assessment of Cholinesterase Inhibition using Ellman's Assay

The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring cholinesterase activity and for screening potential inhibitors. The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Materials

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (or other inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add phosphate buffer.

-

Control wells (100% enzyme activity): Add phosphate buffer, AChE solution, and the solvent used for the inhibitor.

-

Test wells: Add phosphate buffer, AChE solution, and the desired concentrations of this compound.

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

To all wells, add the DTNB solution followed by the ATCI solution to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (kinetic measurement).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Visualizing the Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the key molecular structures and the inhibition pathway.

Chemical Structures

Caption: Chemical structures of Thiometon and its metabolite, this compound.

Acetylcholinesterase Inhibition Pathway

Caption: The pathway of irreversible inhibition of acetylcholinesterase by this compound.

Conclusion

The inhibition of cholinesterase by this compound is a classic example of lethal synthesis, where a relatively benign parent compound is transformed into a highly toxic metabolite. The mechanism, centered on the irreversible phosphorylation of the active site serine of acetylcholinesterase, effectively shuts down a critical component of the nervous system. A thorough understanding of this process, from the initial bioactivation to the kinetics of inhibition, is indispensable for the scientific community. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to toxicology, drug development, and the ongoing efforts to mitigate the adverse effects of organophosphate compounds.

References

-

In vitro inhibition of human red blood cell acetylcholinesterase (AChE) by temephos-oxidized products. (2019). National Institutes of Health. [Link]

-

(PDF) In vitro inhibition of human red blood cell acetylcholinesterase (AChE) by temephos-oxidized products. (2019). ResearchGate. [Link]

-

In vitro inhibition of human red blood cell acetylcholinesterase (AChE) by temephos-oxidized products. (2019). PubMed. [Link]

-

Thiometon | C6H15O2PS3 | CID 12541. PubChem. [Link]

-

Recent Advances in the Use of Dimethyl Sulfoxide as a Synthon in Organic Chemistry. (2022). PubMed. [Link]

-

Calculated IC50 values for compounds 1-19. ResearchGate. [Link]

-

-

Thiometon (WHO Pesticide Residues Series 3). inchem.org. [Link]

-

-

Quantitative Structure-Activity Relationships for Organophosphates Binding to Acetylcholinesterase. (2012). PubMed. [Link]

-

This compound | C6H15O3PS3 | CID 75917. PubChem. [Link]

-

Quantitative structure and bioactivity relationship study on human acetylcholinesterase inhibitors | Request PDF. ResearchGate. [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed. [Link]

-

Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. (2024). National Institutes of Health. [Link]

-

Rate constant of inhibition of cholinesterases by organophosphorus compounds. IEMPAM-BAS. [Link]

-

Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]

-

A colorimetric assay for acetylcholinesterase activity and inhibitor screening based on the thiocholine-induced inhibition of the oxidative power of MnO2 nanosheets on 3,3',5,5'-tetramethylbenzidine. (2018). PubMed. [Link]

-

methyl phenyl sulfoxide. Organic Syntheses Procedure. [Link]

-

The IC 50 values, K i constants and inhibition types determined for... ResearchGate. [Link]

-

The IC 50 and IC 10 values (M) obtained with the two detection methods with the three pesticides. … ResearchGate. [Link]

-

The IC50 values calculated in the TLC-bioautography assay towards the AChE inhibition for the tested standards. ResearchGate. [Link]

-

Inhibition and recovery of acetylcholinesterase activities upon treatment with the phosphoramidates and fenitrothion in serum (A), liver (B) and brain (C). ResearchGate. [Link]

-

Thiometon (Ref: SAN 230). AERU - University of Hertfordshire. [Link]

-

IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

-

This compound. AERU - University of Hertfordshire. [Link]

-

Anticholinesterase Activity of Eight Medicinal Plant Species: In Vitro and In Silico Studies in the Search for Therapeutic Agents against Alzheimer's Disease. (2021). PubMed Central. [Link]

-

Comparative Study on the Inhibition of Acetylcholinesterase Activity by Hyptis marrubioides, Hyptis pectinata, and Hyptis suaveolens Methanolic Extracts. (2018). MDPI. [Link]

-

(PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. [Link]

-

(PDF) Acetylcholinesterase inhibition as a relevant biomarker in environmental biomonitoring: New insights and perspectives. ResearchGate. [Link]

-

Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants of the Lamiaceae Family. (2015). MDPI. [Link]

Sources

- 1. Thiometon (Ref: SAN 230) [sitem.herts.ac.uk]

- 2. Thiometon | C6H15O2PS3 | CID 12541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H15O3PS3 | CID 75917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 273. Thiometon (WHO Pesticide Residues Series 3) [inchem.org]

An In-depth Technical Guide to the Acute Toxicity of Thiometon Sulfoxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiometon is a systemic organophosphate insecticide and acaricide valued for its efficacy against a wide range of sucking insects.[1] However, the parent compound, Thiometon, is not the primary bioactive agent. Following absorption, it undergoes rapid metabolic activation to its sulfoxide and subsequently to its sulfone derivatives.[2] This guide focuses on the acute toxicity of Thiometon Sulfoxide, the principal active metabolite responsible for the compound's insecticidal and toxicological properties.

Understanding the acute toxicity of this compound is critical for assessing the health hazards associated with Thiometon exposure. The toxicological effects observed following Thiometon administration are directly attributable to the bioactivated sulfoxide and sulfone metabolites. While specific toxicity studies on isolated this compound are not extensively available in public literature, a robust understanding of its acute toxicity can be constructed by examining the metabolism of the parent compound, its mechanism of action, and the established toxicological profile of Thiometon itself. This guide provides a comprehensive overview of these facets, grounded in established toxicological principles and standardized testing methodologies.

Metabolic Activation of Thiometon

The toxicity of Thiometon is a clear example of metabolic bioactivation. The parent compound, an organothiophosphate, is a relatively weak inhibitor of acetylcholinesterase (AChE). Its potency is dramatically increased through metabolic oxidation of the thioether sulfur to a sulfoxide.

This conversion is primarily mediated by cytochrome P450 monooxygenases in the liver. The process can be visualized as follows:

-

Thiometon , the parent compound, is absorbed.

-

Oxidation of the side-chain sulfur atom converts Thiometon to This compound . This is the key activation step.

-

Further oxidation can occur, converting this compound to Thiometon Sulfone , another potent AChE inhibitor.

These oxidized metabolites are the ultimate toxicants responsible for the clinical signs of poisoning.[2]

Caption: Figure 1: Metabolic Pathway of Thiometon to this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

Like all organophosphates, the toxic action of this compound stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3]

The Causality of Inhibition:

-

Normal Function: AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.

-

Inhibition: this compound phosphorylates a serine hydroxyl group at the active site of AChE. This creates a stable, covalent bond that inactivates the enzyme.

-

Toxicological Consequence: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to persistent and excessive stimulation of cholinergic receptors throughout the central and peripheral nervous systems.[3]

This overstimulation is the direct cause of the clinical signs of acute organophosphate poisoning.[2]

Caption: Figure 2: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Acute Toxicity Profile

Clinical Signs of Acute Toxicity: The signs of acute poisoning are a direct result of cholinergic overstimulation and are consistent across species.[2] They include:

-

Muscarinic effects: Hypersalivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and bronchoconstriction (difficulty breathing).

-

Nicotinic effects: Muscle tremors, fasciculations (twitching), and eventually paralysis, including paralysis of the respiratory muscles.

-

Central Nervous System effects: Hyperexcitability, headache, dizziness, confusion, and in severe cases, seizures and coma.[2][4]

The primary cause of death in acute organophosphate poisoning is typically respiratory failure resulting from a combination of bronchoconstriction, increased bronchial secretions, and paralysis of the diaphragm.[3]

Quantitative Data for Thiometon (Parent Compound): The following table summarizes the available acute toxicity data for Thiometon in rats.

| Endpoint | Route | Species | Value | Reference(s) |

| LD50 | Oral | Rat | 65 - 130 mg/kg bw | [3][5][6] |

| LD50 | Dermal | Rat | >1000 mg/kg bw | [5] |

| LC50 | Inhalation | Rat | 1.93 mg/L (4-hour exposure) | [3] |

Experimental Protocol: Acute Oral Toxicity Assessment (OECD 425)

To determine a definitive LD50 value for a substance like this compound, a standardized protocol is essential. The OECD Test Guideline 425, the "Up-and-Down Procedure" (UDP), is a validated method that minimizes animal use while providing a statistically robust estimate of the LD50.

Principle of the Method: The UDP is a sequential test where animals (typically female rats) are dosed one at a time. The outcome for one animal determines the dose for the next. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until specific stopping criteria are met, allowing for the calculation of the LD50.

Step-by-Step Methodology:

-

Preparation and Animal Selection:

-

Test Animals: Use healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old). Females are often slightly more sensitive.

-

Housing: House animals individually in a controlled environment (22°C ± 3°C, 50-60% humidity, 12h light/dark cycle).

-

Acclimation: Allow animals to acclimate for at least 5 days before dosing.

-

Fasting: Fast animals prior to dosing (withhold food, but not water, overnight for rats).

-

-

Dose Preparation and Administration:

-

Vehicle Selection: Prepare the test substance in a suitable vehicle. An aqueous solution is preferred, followed by an oil (e.g., corn oil). The toxicological properties of the vehicle must be well-understood.

-

Administration: Administer the substance as a single dose via oral gavage. The volume should typically not exceed 1 mL/100g body weight.

-

-

The Up-and-Down Dosing Procedure:

-

Starting Dose: Select a starting dose based on available data. For a substance of moderate toxicity, a starting dose of 175 mg/kg is often appropriate. The progression factor between doses is statistically derived (commonly 3.2).

-

Dosing Sequence:

-

Dose the first animal.

-

Observe for 48 hours.

-

If the animal survives, the next animal receives a higher dose (e.g., 550 mg/kg).

-

If the animal dies, the next animal receives a lower dose (e.g., 55 mg/kg).

-

-

Interval: Allow at least 48 hours between dosing each animal to ensure the outcome is clear before proceeding.

-

-

Stopping Criteria: The test is stopped when one of the following occurs:

-

Three consecutive animals survive at the upper dose limit (2000 mg/kg or 5000 mg/kg).

-

Five reversals have occurred in any sequence of six consecutive animals (a reversal is when a different outcome occurs than in the previous animal).

-

At least four animals have followed the first reversal and the likelihood ratio criteria for the LD50 estimate are met.

-

-

Observations:

-

Mortality: The primary endpoint.

-

Clinical Signs: Observe animals frequently on the day of dosing and at least daily thereafter for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or salivation.

-

Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

-

Pathology: Conduct a gross necropsy on all animals at the end of the study.

-

-

Data Analysis:

-

The LD50 and its confidence interval are calculated using Maximum Likelihood Estimation based on the sequence of outcomes (survival or death) at the tested dose levels.

-

Caption: Figure 3: Workflow for OECD 425 Acute Oral Toxicity Test.

Conclusion

This compound is the primary bioactive metabolite of the insecticide Thiometon. Its acute toxicity is characterized by the potent inhibition of acetylcholinesterase, a mechanism common to all organophosphate pesticides. This leads to a predictable syndrome of cholinergic overstimulation affecting the central and peripheral nervous systems, with respiratory failure being the ultimate cause of death in severe poisonings. Although specific acute toxicity data for the isolated sulfoxide are limited, the data from the parent compound Thiometon provide a reliable basis for hazard assessment, indicating moderate acute oral toxicity. The determination of a precise LD50 value for this compound would require standardized methodologies, such as the OECD 425 guideline, which offers a scientifically rigorous and ethically considerate approach to acute toxicity testing.

References

-

Thiometon. Australian Drinking Water Guidelines, National Health and Medical Research Council.

-

Thiometon | C6H15O2PS3 | CID 12541. PubChem, National Center for Biotechnology Information.

-

Thiometon (Ref: SAN 230). Pesticide Properties DataBase, University of Hertfordshire.

-

174. Thiometon (FAO/PL:1969/M/17/1). INCHEM, International Programme on Chemical Safety.

-

Thiometon in Shellsol PESTANAL®, analytical standard. Sigma-Aldrich.

-

640-15-3, Thiometon Formula. ECHEMI.

-

Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. U.S. Environmental Protection Agency (EPA).

-

OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development.

Sources

- 1. Thiometon in Shellsol PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 3. Thiometon (Ref: SAN 230) [sitem.herts.ac.uk]

- 4. echemi.com [echemi.com]

- 5. Thiometon | C6H15O2PS3 | CID 12541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 174. Thiometon (FAO/PL:1969/M/17/1) [inchem.org]

An In-Depth Technical Guide to the Safe Handling of Thiometon Sulfoxide

Foreword: A Proactive Stance on Organophosphate Safety

Thiometon sulfoxide, a primary active metabolite of the organophosphate insecticide Thiometon, represents a significant toxicological challenge in the laboratory setting. As a potent acetylcholinesterase (AChE) inhibitor, its mechanism of action necessitates a rigorous and informed approach to safety. This guide moves beyond mere procedural checklists to provide a deep understanding of the causality behind safety protocols. For the researcher, scientist, or drug development professional, mastery of these principles is not an ancillary task but a core competency. This document is structured to empower you with the scientific rationale behind each safety recommendation, fostering a culture of intrinsic safety that protects you, your colleagues, and your research integrity.

Section 1: The Toxicological Profile of this compound

Chemical and Physical Identity

This compound is an organothiophosphate that emerges from the oxidative metabolism of its parent compound, Thiometon.[1] Understanding its basic properties is the first step in risk assessment.

| Property | Value | Source(s) |

| CAS Number | 2703-37-9 | [2] |

| Molecular Formula | C₆H₁₅O₃PS₃ | [2] |

| Molecular Weight | 262.4 g/mol | [2] |

| Appearance | Colorless Oil (Predicted) | N/A |

| Storage Temperature | -20°C | N/A |

Mechanism of Action: Irreversible Cholinesterase Inhibition

The toxicity of this compound is rooted in its function as an acetylcholinesterase (AChE) inhibitor.[3] AChE is a critical enzyme that deactivates the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

By irreversibly phosphorylating the serine residue at the active site of AChE, this compound prevents the breakdown of ACh.[4] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic receptors. The resulting state of cholinergic overstimulation disrupts the nervous system, leading to the severe toxic effects associated with organophosphate poisoning.[3]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Hazard Identification and Toxicity

This compound is classified as acutely toxic and is considered fatal if swallowed, inhaled, or in contact with skin.[5] Symptoms are characteristic of a cholinergic crisis and can manifest rapidly.

Symptoms of Acute Exposure:

-

Muscarinic Effects: Salivation, lacrimation (tearing), urination, diaphoresis (sweating), gastrointestinal motility (cramps, diarrhea), and emesis (vomiting), bronchospasm, bronchorrhea (excessive respiratory secretions), and bradycardia.

-

Nicotinic Effects: Muscle fasciculations (twitching), cramping, weakness, and eventually paralysis (including respiratory muscles).

-

Central Nervous System (CNS) Effects: Dizziness, headache, anxiety, confusion, convulsions, coma, and respiratory depression.[1]

Quantitative Toxicity Data: Specific LD₅₀ data for this compound is not readily available in public literature, a common issue for metabolites. Therefore, it is scientifically prudent to use the toxicity data of the parent compound, Thiometon , as a conservative proxy for risk assessment. The sulfoxidation process often increases the toxicity of organothiophosphates.

| Compound | Route | Species | LD₅₀ Value | Source(s) |

| Thiometon | Oral | Rat | 120-130 mg/kg | [6] |

| Thiometon | Dermal | Rat | >1000 mg/kg | [6] |

| Thiometon | Oral | Mouse | 65 mg/kg | [7] |

Disclaimer: The data presented is for the parent compound, Thiometon. The active metabolite, this compound, should be handled as if it has at least equivalent, and potentially greater, toxicity.

Environmental Fate and Ecotoxicity

In soil, Thiometon degrades rapidly with a half-life of less than two days, with this compound being the primary metabolite.[8] While the parent compound shows moderate mobility, this compound is considered to be mobile in soil.[8][9] It has a very low calculated bio-concentration factor (BCF) of 1.89, indicating a low potential for bioaccumulation.[9] Despite this, the compound is classified as very toxic to aquatic life with long-lasting effects, underscoring the critical importance of preventing its release into the environment.[5]

Section 2: Risk Assessment and Management Workflow

A systematic approach to risk management is essential. The following workflow should be adopted before any handling of this compound.

Caption: A systematic workflow for risk assessment and management before handling this compound.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating systems. Adherence to each step is critical for ensuring safety.

SOP: Laboratory Handling and Use

-

Pre-Handling Verification:

-

Confirm a certified chemical fume hood is operational.

-

Ensure an eyewash station and safety shower are accessible and unobstructed.

-

Verify that a spill kit specifically for toxic chemicals is available.

-

Review this guide and the substance-specific Safety Data Sheet (SDS).

-

-

Designated Area:

-

Clearly demarcate a work area within the fume hood for this compound handling.

-

Cover the work surface with absorbent, disposable bench paper.

-

-

Personal Protective Equipment (PPE) - Donning:

-

Wear a long-sleeved, impervious lab coat.

-

Don two pairs of nitrile gloves. The outer pair should have extended cuffs over the lab coat sleeves.

-

Wear chemical splash goggles and a full-face shield.

-

If working with powders or creating aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and P100 particulate filter is mandatory.

-

-

Handling Operations:

-

All manipulations (weighing, dissolving, aliquoting) MUST be performed within the designated area of the chemical fume hood.

-

Use the smallest quantity of material necessary for the experiment.

-

Utilize tools (spatulas, forceps) to avoid direct contact. Never handle the substance directly, even with gloves.

-

Keep all containers of this compound sealed when not in immediate use.

-

-

Post-Handling Procedure:

-

Decontaminate all non-disposable equipment (e.g., spatulas) by rinsing with a suitable solvent (e.g., methanol) followed by a 10% bleach solution, and then a final water rinse. Collect all rinsate as hazardous waste.

-

Carefully remove and dispose of all disposable materials (bench paper, pipette tips) into a designated, sealed hazardous waste container labeled "Acutely Toxic - this compound Waste".

-

Remove outer gloves and dispose of them in the designated waste container.

-

Remove face shield, goggles, and lab coat.

-

Remove inner gloves and dispose of them.

-

Wash hands and forearms thoroughly with soap and water.

-

SOP: Emergency Response - Spills and Exposures

In Case of a Spill:

-

Evacuate & Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area.

-

Isolate: If safe to do so without risk of exposure, close the fume hood sash. Restrict access to the area.

-

Report: Notify the Laboratory Supervisor and Institutional Environmental Health & Safety (EHS) department immediately.

-

Assess: Do not attempt cleanup of a large or unmanageable spill. Wait for the trained emergency response team.

-

Small Spill Cleanup (Inside a Fume Hood, <10 mL of dilute solution):

-

Only personnel trained in hazardous spill response and wearing full PPE (including respirator) should proceed.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels initially.

-

Working from the outside in, gently collect the absorbent material using non-sparking tools and place it in a labeled, sealable hazardous waste container.

-

Decontaminate the spill area using a 10% solution of household bleach.[8] Allow a contact time of at least 15 minutes.

-

Absorb the decontamination solution and place it in the hazardous waste container.

-

Perform a final wipe-down with soap and water, absorbing the liquid for disposal as hazardous waste.

-

In Case of Personal Exposure:

-

Skin Contact:

-

Immediately proceed to the nearest safety shower or sink.

-

Remove all contaminated clothing while under the shower.

-

Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]

-

Seek immediate medical attention. Provide the medical team with the substance name and SDS.

-

-

Eye Contact:

-

Immediately proceed to the nearest eyewash station.

-

Hold eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes.

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the affected person to fresh air immediately.

-

If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the victim's face is contaminated).

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Seek immediate medical attention.

-

SOP: Waste Disposal

-

Segregation: All waste contaminated with this compound (solid and liquid) must be segregated from other chemical waste streams.

-

Containment:

-

Solid Waste: Gloves, bench paper, contaminated absorbents, etc., must be placed in a puncture-resistant, sealed container. The container must be clearly labeled: "HAZARDOUS WASTE - ACUTELY TOXIC. Contains: this compound (CAS 2703-37-9)".

-

Liquid Waste: Unused solutions and decontamination rinsates must be collected in a sealed, compatible (e.g., glass or polyethylene) container. The container must be labeled with the same hazardous waste information.

-

-

Disposal Pathway: All organophosphate pesticide waste should be disposed of via high-temperature incineration through the institution's certified hazardous waste management program.[10] Never dispose of this material down the drain or in regular trash.

References

-

Food and Agriculture Organization of the United Nations. (1976). 1976 Evaluations of some pesticide residues in food. Retrieved from inchem.org. [Link]

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current neuropharmacology, 11(3), 315–335. Retrieved from [Link].

-

Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link].

-

Food and Agriculture Organization of the United Nations. (1969). 174. Thiometon (FAO/PL:1969/M/17/1). Retrieved from inchem.org. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12541, Thiometon. Retrieved from [Link].

-

ResearchGate. (n.d.). Structures of cholinesterase inhibitors. [Image]. Retrieved from [Link].

-

ResearchGate. (n.d.). Acetylcholinesterase inhibitors: mechanisms of action. [Image]. Retrieved from [Link].

-

Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872–879. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (2006). Organophosphorus Cumulative Risk Assessment. Retrieved from regulations.gov. [Link]

-

National Health and Medical Research Council. (n.d.). Thiometon | Australian Drinking Water Guidelines. Retrieved from [Link].

-

Lewis, K.A., Tzilivakis, J., Warner, D. and Green, A. (2016). An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064. Retrieved from University of Hertfordshire. [Link]

-

Pesticide Properties DataBase. (2023). This compound. University of Hertfordshire. Retrieved from [Link].

-

ChemSRC. (2025). thiometon | CAS#:640-15-3. Retrieved from [Link].

-

Satoh, M., Shimokawa, S., Kobata, M., Tanaka, T., & Nakanishi, Y. (2001). [Degradation of thiometon in ethyl acetate]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 42(2), 102–108. Retrieved from [Link].

-

Health Canada Pest Management Regulatory Agency. (2024). Re-evaluation Note REV2024-02, Organophosphate pesticides – Cumulative health risk scoping assessment, problem formulation and planned approach of analysis. Retrieved from Canada.ca. [Link]

-

American Journal of Public Health. (2025). History of Risk Assessments of the Organophosphate Pesticide Chlorpyrifos at the US Environmental Protection Agency, 1980‒2024. Retrieved from [Link].

-

Ecotoxicology and Models. (n.d.). Publications. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (2002). Status of Cumulative Risk Assessment for Organophosphate Pesticides. Retrieved from nepis.epa.gov. [Link]

-

SlideServe. (2024). Preliminary Cumulative Risk Assessment: Organophosphorus Pesticides. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75917, this compound. Retrieved from [Link].

Sources

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. This compound | C6H15O3PS3 | CID 75917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Thiometon | C6H15O2PS3 | CID 12541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 174. Thiometon (FAO/PL:1969/M/17/1) [inchem.org]

- 8. 377. Thiometon (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 9. This compound [sitem.herts.ac.uk]

- 10. thiometon | CAS#:640-15-3 | Chemsrc [chemsrc.com]

Solubility of Thiometon sulfoxide in organic solvents

Abstract

This compound, a key metabolite of the organophosphate insecticide thiometon, is a compound of significant interest in toxicological, environmental, and analytical studies.[1][2][3] A critical, yet often under-reported, parameter governing its behavior in non-aqueous systems is its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, its core physicochemical properties, and a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is designed to empower researchers by providing both the theoretical foundation and the practical methodology required to handle this compound effectively in a laboratory setting.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting and explaining its solubility. This compound (CAS 2703-37-9) is the sulfoxidised metabolite of Thiometon.[1][2] Its structure incorporates both polar and non-polar moieties, which dictates its interaction with various solvents.

The presence of the sulfoxide (S=O) group and the phosphate group introduces significant polarity and potential for hydrogen bonding. Conversely, the ethyl and methoxy groups provide non-polar character. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅O₃PS₃ | [1][4][5] |

| Molecular Weight | 262.35 g/mol | [1][4][5] |

| Appearance | Colourless Oil / Liquid | [1][6] |

| Predicted Density | 1.339 ± 0.06 g/cm³ | [1][7] |

| LogP (Octanol-Water) | 0.73 (Unverified) | [8] |

| Water Solubility | 32,000 mg/L (32 g/L) at 20°C | [8] |

Principles of Solubility: A Theoretical Framework

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This maxim is a simplification of the complex intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For this compound, its solubility in an organic solvent will depend on:

-

Polarity: Polar solvents (e.g., methanol, acetonitrile) are expected to interact favorably with the polar sulfoxide and phosphate groups.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the oxygen atoms, while aprotic polar solvents (e.g., acetone) can act as hydrogen bond acceptors.

-

Van der Waals Forces: Non-polar solvents (e.g., hexane, toluene) will primarily interact with the ethyl and methyl groups of the molecule through weaker London dispersion forces.

Given its measured LogP of 0.73 and high water solubility, this compound is a moderately polar compound.[8] This suggests it will exhibit higher solubility in polar organic solvents compared to non-polar aliphatic hydrocarbons.

Known Solubility Data in Organic Solvents

Quantitative public data on the solubility of this compound in a wide range of organic solvents is sparse. However, qualitative descriptions and data for specific solvents are available.

Table 2: Reported Solubility of this compound